molecular formula C9H17NO4S B1606696 Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 217487-18-8

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No. B1606696
M. Wt: 235.3 g/mol
InChI Key: ZEISHOJDDIABID-UHFFFAOYSA-N
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Description

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, otherwise known as EMPC, is an organic compound belonging to the class of sulfonamides. It is composed of a piperidine ring, a carboxylic acid, and a methylsulfonyl group. EMPC is used in a variety of scientific research applications, and has become increasingly popular due to its unique properties and ability to be synthesized in a variety of ways.

Scientific Research Applications

Crystal Structure and Polymorph Assessment

  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate has been analyzed for its crystal structure, particularly in relation to its analogues as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1) (Mambourg et al., 2021).

Synthesis and Evaluation in Medicinal Chemistry

  • This compound has been used as a starting point in the synthesis of various derivatives. For instance, it was used in the creation of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, which were evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities (Khalid et al., 2014).
  • It was also a key component in synthesizing new propanamide derivatives for potential use as anticancer agents (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

  • Research has explored the synthesis of novel sulfonyl hydrazones containing piperidine derivatives from ethyl 4-oxopiperidine-1-carboxylate, evaluating their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).

Antibacterial Potential

  • Derivatives synthesized from ethyl piperidin-4-carboxylate were studied for their antibacterial potentials, showing effectiveness against various bacterial strains (Iqbal et al., 2017).

Other Applications

  • The compound has been involved in the development of new antibacterial agents, the study of solvent effects on chemical reactions, and as a component in the synthesis of various other chemically significant compounds (Rui, 2010).

properties

IUPAC Name

ethyl 1-methylsulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEISHOJDDIABID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349946
Record name ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

CAS RN

217487-18-8
Record name ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl isonipecotate (31.44 g, 200 mmol) and triethylamine (50.2 ml, 360 mmol) were dissolved in THF (500 ml), and under ice cooling, to the solution was added dropwise methanesulfonyl chloride (23.2 ml 300 mmol). The mixture was stirred at the same temperature for 1 hour. Under ice cooling, water (200 ml) was added, and the organic layer was distilled off under reduced pressure. The aqueous layer was extracted with ethyl acetate (200 ml, 100 ml×2). The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate (50 ml×2), 1N-hydrochloric acid (50 ml×3), saturated sodium chloride solution (50 ml), successively, dried over magnesium sulfate and concentrated under reduced pressure. To the concentrate was added diisopropyl ether (100 ml), and the resulting precipitates were collected by filtration. The precipitates were washed with diisopropyl ether (50 ml×3), and dried under reduced pressure to give the titled compound (43.20 g, 184 mmol, 1 Yield 92%) as white crystals.
Quantity
31.44 g
Type
reactant
Reaction Step One
Quantity
50.2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of methanesulfonyl chloride (28 ml, 0.36 mole) in dichloromethane (50 ml) was added dropwise to a solution of piperidine-4-carboxylic acid ethyl ester (50 grams, 0.32 mole) and triethylamine (53 ml, 0.38 mole) in dichloromethane (350 ml) at 0° C. The reaction mixture was stirred at 0-5° C. for 3 hours. The solution was washed with 2×100 ml water, dried (anhydrous magnesium sulfate) and concentrated under reduced pressure. The solid residue was triturated with 100 ml ethyl ether, collected by filtration and dried to give 1-methanesulfonylpiperidine-4-carboxylic acid ethyl ester (68 grams, 90%), m.p. 91-92° C.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of ethyl isonipecotate (4.9 mL, 31.8 mmol) and pyridine (2.8 mL, 34.6 mmol) was cooled to 0° C. Methanesulfonyl chloride (2.7 mL, 34.9 mmol) was added. After 1.5 hours, the reaction mixture was diluted with CH2Cl2 (300 mL) and extracted with saturated aqueous NaHCO3 (3×100 mL). The organic layer was dried over Na2SO4, filtered, and concentrated. The crude material was dissolved in EtOAc (400 mL), extracted with H2O (3×50 mL), dried over Na2SO4, filtered, and concentrated to give the pure product (5.42 g, 22.9 mmol, 72%) as a yellow solid. IR(CHCl3): 3027, 1726, 1331, 1158, 963.
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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